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Compound of Interest

Compound Name: 3-Formylpicolinic acid

Cat. No.: B100351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials

science, recognized for their versatile chelating properties. Understanding their three-

dimensional structure through X-ray crystallography is paramount for rational drug design and

the development of novel materials. This guide provides a comparative analysis of the

crystallographic data of several picolinic acid derivatives, offering insights into their solid-state

conformations and intermolecular interactions. While crystallographic data for 3-
formylpicolinic acid was not directly available, this guide leverages data from closely related

derivatives to provide a valuable comparative framework.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of picolinic acid

derivatives, showcasing the influence of different substituents on their crystal packing and

symmetry.
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Note: Detailed unit cell parameters for all compounds were not consistently available in the

abstracts of the search results.

Experimental Protocols
The determination of the crystal structures of picolinic acid derivatives generally follows a

standardized workflow. Below are detailed methodologies for key experiments.

Synthesis of Picolinic Acid Derivatives
The synthesis of picolinic acid derivatives often starts from commercially available precursors,

such as 3-hydroxypicolinic acid or diethyl (or dimethyl) 4-hydroxypyridine-2,6-dicarboxylate.[1]

[4] A general procedure involves:

Functional Group Transformation: Introduction of desired functional groups through reactions

like benzyl ether formation, reduction of esters to alcohols, and conversion of alcohols to

chloromethyl derivatives for subsequent amine alkylation.[1]

Purification: The synthesized compounds are purified using techniques such as

chromatography to ensure high purity, which is crucial for obtaining high-quality crystals.[1][5]

Characterization: The identity and structural features of the synthesized compounds are

confirmed by analytical methods like High-Performance Liquid Chromatography (HPLC),

Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5]

Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular

structure of a crystalline compound.

Crystal Growth: Suitable single crystals are grown from a solution of the purified compound,

often by slow evaporation of the solvent.

Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the

crystal, and the diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal

structure, which involves determining the positions of the atoms in the unit cell. The structural
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model is then refined to achieve the best possible fit to the experimental data.[1][6]

Structural Analysis: The final structure provides precise information on bond lengths, bond

angles, and intermolecular interactions such as hydrogen bonding and π-stacking, which

govern the crystal packing.[1][6] Hirshfeld surface analysis is often employed to visualize and

quantify these intermolecular interactions.[1][6][7]

Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the X-ray crystallography of picolinic

acid derivatives.
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Caption: Experimental workflow for X-ray crystallography of picolinic acid derivatives.
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Comparison with Alternatives
While single-crystal X-ray diffraction provides the most detailed structural information, other

techniques can offer complementary data or be more suitable in certain situations:

Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials.

It is faster than SC-XRD and is often used for phase identification, purity assessment, and

monitoring synthetic steps on an industrial scale.[1] While it doesn't provide the detailed

atomic coordinates of a single crystal structure, it serves as a unique fingerprint for a specific

crystalline form.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information

about the molecular structure in solution.[8] This is crucial for understanding the behavior of

the molecule in a biological context, as the conformation in solution can differ significantly

from the solid state.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to

predict and analyze molecular structures and properties.[8] When combined with

experimental data from X-ray diffraction and NMR, it provides a powerful tool for

understanding structure-activity relationships.[8]

In conclusion, the X-ray crystallography of picolinic acid derivatives reveals a rich diversity in

their solid-state structures, driven by subtle changes in their molecular composition. This

structural information, in conjunction with other analytical and computational methods, is

invaluable for the targeted design of new therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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